3-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)propan-1-ol
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Overview
Description
3-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)propan-1-ol is a complex organic compound that features a combination of aromatic rings and an amino alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)propan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with 4-pyridylboronic acid in the presence of a palladium catalyst to form the intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-bromophenyl ethylamine under basic conditions to form the desired product.
Reduction: The final step involves the reduction of the intermediate product using a suitable reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Chlorophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, 3-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)propan-1-ol is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
917807-66-0 |
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Molecular Formula |
C22H23ClN2O |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
3-[[2-(4-chlorophenyl)-2-(4-pyridin-4-ylphenyl)ethyl]amino]propan-1-ol |
InChI |
InChI=1S/C22H23ClN2O/c23-21-8-6-20(7-9-21)22(16-25-12-1-15-26)19-4-2-17(3-5-19)18-10-13-24-14-11-18/h2-11,13-14,22,25-26H,1,12,15-16H2 |
InChI Key |
ASIMSOZYCFCDRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(CNCCCO)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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